molecular formula C15H16N2O4 B2364286 N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide CAS No. 898348-04-4

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide

Cat. No.: B2364286
CAS No.: 898348-04-4
M. Wt: 288.303
InChI Key: PROLCJOQEROGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is an organic compound that features a furan ring and a methoxyphenyl group connected through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide typically involves the reaction of 2-(furan-2-yl)ethylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Phenyl derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with an acetamide linkage instead of an oxamide linkage.

    N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide: Similar structure but with a methoxy group at a different position on the phenyl ring.

    N-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide: Similar structure but with an ethyl group on the phenyl ring instead of a methoxy group.

Uniqueness

N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the oxamide linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-12-6-4-11(5-7-12)17-15(19)14(18)16-9-8-13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLCJOQEROGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.